N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1219906-42-9
VCID: VC4463267
InChI: InChI=1S/C12H8N4O4/c17-12(10-3-4-11(20-10)16(18)19)14-8-2-1-7-6-13-15-9(7)5-8/h1-6H,(H,13,15)(H,14,17)
SMILES: C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])NN=C2
Molecular Formula: C12H8N4O4
Molecular Weight: 272.22

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide

CAS No.: 1219906-42-9

Cat. No.: VC4463267

Molecular Formula: C12H8N4O4

Molecular Weight: 272.22

* For research use only. Not for human or veterinary use.

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide - 1219906-42-9

Specification

CAS No. 1219906-42-9
Molecular Formula C12H8N4O4
Molecular Weight 272.22
IUPAC Name N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide
Standard InChI InChI=1S/C12H8N4O4/c17-12(10-3-4-11(20-10)16(18)19)14-8-2-1-7-6-13-15-9(7)5-8/h1-6H,(H,13,15)(H,14,17)
Standard InChI Key DZTPGPZINTXOQT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])NN=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide (CAS: 110026-03-4) comprises a 1H-indazole ring substituted at the 6-position with a carboxamide group linked to a 5-nitrofuran moiety . Key structural features include:

  • Indazole Core: A bicyclic aromatic system with adjacent nitrogen atoms at positions 1 and 2, contributing to planar geometry and hydrogen-bonding capabilities.

  • Nitrofuran Group: A furan ring with a nitro substituent at the 5-position, known for electron-withdrawing effects and redox activity.

  • Carboxamide Linker: A CONH bridge connecting the indazole and nitrofuran units, enhancing solubility and enabling interactions with biological targets.

Table 1: Physicochemical and Identificational Data

PropertyValueSource
CAS Number110026-03-4
Molecular FormulaC₁₂H₈N₄O₄Calculated
Molecular Weight288.22 g/molCalculated
Purity95%
Predicted LogP1.8 (Moderate lipophilicity)Estimation

The indazole ring’s planarity is corroborated by crystallographic studies of analogous compounds, which report root-mean-square (r.m.s.) deviations of ≤0.07 Å from the mean plane . The nitro group on the furan ring introduces steric and electronic constraints, potentially influencing binding affinities to enzymatic targets .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide likely involves a multi-step protocol, leveraging established methods for indazole and carboxamide formation:

Indazole Core Synthesis

  • Cyclization of 2-Fluoro-5-nitrobenzaldehyde: As demonstrated by , treatment of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in DMF yields 1H-indazol-6-amine intermediates via nucleophilic aromatic substitution (SₙAr).

  • Reductive Cyclization: Alternative routes employ organophosphorus-mediated reductive cyclization of nitroarenes, as reported for 3-amino-2H-indazoles .

Biological Activities and Mechanism of Action

While direct pharmacological data for N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide are unavailable, inferences can be drawn from structurally related indazoles and nitrofurans:

Kinase Inhibition

Indazole derivatives exhibit potent activity against tyrosine kinases (e.g., FGFR, EGFR). For example:

  • FGFR1 Inhibition: 1H-Indazol-3-amine analogs show IC₅₀ values as low as 2.9 nM .

  • EGFR Targeting: N-substituted indazoles demonstrate sub-10 nM IC₅₀ against mutant EGFR isoforms .

The carboxamide linker in N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide may facilitate hydrogen bonding with kinase ATP-binding pockets, akin to reported FGFR inhibitors .

Pharmacological Profiling

Absorption and Metabolism

  • Solubility: Moderate aqueous solubility (estimated 0.1–1 mg/mL) due to the nitro group’s hydrophobicity.

  • Metabolic Stability: Nitroreductases may reduce the nitro group to an amine, necessitating structural modifications to improve pharmacokinetics .

Toxicity Considerations

  • Nitro Group Toxicity: Potential for mutagenicity via nitroso intermediate formation. Structural analogs with electron-withdrawing substituents show reduced genotoxicity .

Applications in Drug Discovery

Anticancer Therapeutics

Indazole-nitrofuran hybrids could target dual pathways:

  • Kinase Inhibition: Blocking proliferative signaling in NSCLC or melanoma .

  • DNA Damage: Nitrofuran-derived radicals inducing apoptosis in rapidly dividing cells.

Antimicrobial Development

The compound’s nitro group positions it as a candidate for treating multidrug-resistant infections, though cytotoxicity profiles require optimization.

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